molecular formula C10H11N3O3 B2832829 8-(1-methyl-1H-pyrazol-4-yl)-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione CAS No. 2044713-00-8

8-(1-methyl-1H-pyrazol-4-yl)-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione

Cat. No.: B2832829
CAS No.: 2044713-00-8
M. Wt: 221.216
InChI Key: MYNVJXRWLXZDHN-UHFFFAOYSA-N
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Description

8-(1-methyl-1H-pyrazol-4-yl)-3-oxa-8-azabicyclo[321]octane-2,4-dione is a complex organic compound featuring a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(1-methyl-1H-pyrazol-4-yl)-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione typically involves multiple steps, starting from readily available precursors. The key steps often include cyclization reactions to form the bicyclic core, followed by functionalization to introduce the pyrazolyl and other substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing efficient purification techniques. Continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-(1-methyl-1H-pyrazol-4-yl)-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles/electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

8-(1-methyl-1H-pyrazol-4-yl)-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases, such as cancer or neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 8-(1-methyl-1H-pyrazol-4-yl)-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and triggering specific biological pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are crucial for understanding its full potential.

Comparison with Similar Compounds

Similar Compounds

  • 8-(1-methyl-1H-pyrazol-4-yl)-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione
  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives

Uniqueness

Compared to similar compounds, 8-(1-methyl-1H-pyrazol-4-yl)-3-oxa-8-azabicyclo[321]octane-2,4-dione stands out due to its unique bicyclic structure and the presence of both pyrazolyl and oxabicyclo moieties

Properties

IUPAC Name

8-(1-methylpyrazol-4-yl)-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-12-5-6(4-11-12)13-7-2-3-8(13)10(15)16-9(7)14/h4-5,7-8H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNVJXRWLXZDHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)N2C3CCC2C(=O)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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